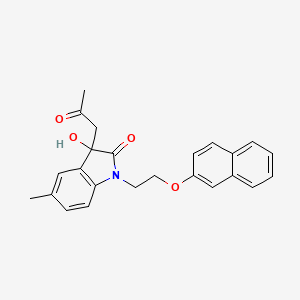

3-Hydroxy-5-methyl-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one

Description

3-Hydroxy-5-methyl-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one is a synthetic indolin-2-one derivative characterized by a hydroxy group at position 3, a methyl group at position 5, a 2-oxopropyl substituent at position 3, and a naphthalen-2-yloxyethyl moiety attached to the nitrogen atom. Its structural complexity arises from the combination of aromatic (naphthalene), heterocyclic (indolin-2-one), and carbonyl-containing (2-oxopropyl) groups.

Properties

IUPAC Name |

3-hydroxy-5-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c1-16-7-10-22-21(13-16)24(28,15-17(2)26)23(27)25(22)11-12-29-20-9-8-18-5-3-4-6-19(18)14-20/h3-10,13-14,28H,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEDCWYFZFKYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.

Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, using specific reagents and catalysts.

Attachment of the Naphthalen-2-yloxyethyl Group: This step involves the reaction of the indolinone intermediate with a naphthalen-2-yloxyethyl halide or ester in the presence of a base to form the desired ether linkage.

Addition of the Oxopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The naphthalen-2-yloxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative

Reduction: Formation of a secondary alcohol

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Hydroxy-5-methyl-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule:

2-(3-Oxo-1,3-dihydro-2-benzofuran-5-yl)-3-(2-oxopropyl)isoindolin-1-one (C₁₉H₁₅NO₄): Features a benzofuran ring instead of naphthalene and lacks the hydroxy group at position 2.

3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one ethanol solvate: Contains a phenyl group instead of naphthalene and introduces an amino-methyl-oxoimidazole substituent. The ethanol solvate indicates enhanced crystallinity compared to non-solvated analogs .

Key Structural Differences:

- Naphthalene vs.

- Hydroxy Group Position : The hydroxy group at position 3 in the target compound and facilitates hydrogen bonding, whereas its absence in reduces intermolecular interactions .

- 2-Oxopropyl Conformation : In , the 2-oxopropyl group adopts an extended conformation (C8–C9–C10–C11 torsion angle: -179.9°), likely influencing molecular packing. Similar conformational rigidity is expected in the target compound .

Crystallographic and Supramolecular Features

*Predicted based on structural analogs.

Biochemical Implications

- Hydrogen Bonding : The hydroxy group in the target compound and enables stronger interactions with biological targets (e.g., enzymes) compared to .

Research Findings and Methodological Notes

- Crystallography : The target compound’s structure determination likely employs SHELX programs (e.g., SHELXL-97 for refinement), as evidenced by their widespread use in analogous studies .

- Thermal Stability : The extended conjugation in naphthalene may increase thermal stability compared to benzofuran or phenyl analogs.

- Limitations : Direct comparative data (e.g., solubility, bioactivity) for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

Biological Activity

3-Hydroxy-5-methyl-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one is a complex organic compound belonging to the indole class, characterized by its diverse biological activities, particularly in anticancer research. This compound features multiple functional groups, including a hydroxyl group, a naphthalenyl ether, and a ketone moiety, which contribute to its chemical properties and biological activities. The structural formula indicates a fused ring system typical of indole derivatives, known for their pharmacological potential.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown effectiveness against:

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The mechanism of action is primarily attributed to the inhibition of DNA topoisomerases and the induction of apoptosis in cancer cells. These mechanisms are critical for disrupting the cancer cell cycle and promoting programmed cell death.

The biological activity of this compound can be summarized through the following mechanisms:

- Inhibition of DNA Topoisomerases : This action prevents the unwinding of DNA necessary for replication and transcription.

- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways, leading to cell death in malignant cells.

- Binding Affinity Studies : Interaction studies have shown that structural modifications can significantly influence binding affinity to various biological targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methylindole | Indole core with methyl substitution | Simpler structure, lower biological activity |

| Naphthalenesulfonamide | Naphthalene moiety with sulfonamide group | Stronger antibacterial properties |

| Indolinone derivatives | Indole system with various substitutions | Diverse pharmacological profiles |

The unique combination of functional groups in this compound enhances its anticancer activity compared to simpler or more common derivatives.

Study on Antiproliferative Effects

In a study examining the antiproliferative effects of this compound on HeLa cells, researchers found that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potency.

Mechanism Exploration

Further investigations into the mechanism revealed that the compound's ability to induce apoptosis was linked to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift in protein expression supports the apoptotic pathway activation.

In Vivo Studies

In vivo studies using murine models have demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups. Histological analysis indicated significant apoptosis within tumor tissues.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the indolin-2-one core in 3-Hydroxy-5-methyl-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one?

- Methodological Answer : The indolin-2-one scaffold can be synthesized via condensation reactions between substituted indoles and carbonyl-containing reagents. For example, refluxing 3-formylindole derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst achieves cyclization (yield: 60–75%) . Key steps include protecting reactive hydroxyl groups and optimizing reaction times (3–5 hours) to minimize side products. Purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high purity (>95%) .

Q. How can reaction conditions be optimized to improve the yield of the naphthalen-2-yloxy ethyl side chain incorporation?

- Methodological Answer : Alkylation of the indole nitrogen with 2-(naphthalen-2-yloxy)ethyl halides requires controlled basic conditions (e.g., NaHCO₃ in DMF) to avoid over-alkylation. Microwave-assisted synthesis (30–60 seconds at 120°C) enhances reaction efficiency compared to traditional reflux (7–10 hours) . Monitoring via TLC or HPLC ensures intermediate stability, as prolonged heating can degrade the naphthalene moiety .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry (e.g., indole C-3 substitution) and detect diastereomeric impurities (δ 3.0–4.5 ppm for ethylenic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of the naphthalen-2-yloxy group at m/z 290) .

- X-ray Crystallography : SHELXL-refined structures resolve absolute configuration, particularly for stereocenters at C-3 and C-5 .

Advanced Research Questions

Q. How can contradictory data between solution-state NMR and solid-state X-ray structures be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., keto-enol tautomerism in solution). Perform variable-temperature NMR to identify exchange processes, and compare with X-ray data refined using SHELXL (R factor < 0.05) . For chiral centers, use anomalous dispersion in crystallography or chiral shift reagents in NMR (e.g., Eu(hfc)₃) to confirm configuration .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of analogs against cancer cell lines?

- Methodological Answer :

- Analog Design : Modify substituents on the indole (C-5 methyl) and naphthalene rings (e.g., halogenation for lipophilicity). Synthesize derivatives via Mannich reactions or Suzuki couplings .

- In Vitro Assays : Test cytotoxicity (IC₅₀) using MTT assays on HeLa or MCF-7 cells. Compare with controls like doxorubicin .

- Molecular Docking : Map interactions with targets (e.g., topoisomerase II) using AutoDock Vina, focusing on hydrogen bonding with the 3-hydroxy group and π-stacking with the naphthalene ring .

Q. What challenges arise in determining the absolute configuration of stereocenters in this molecule, and how can they be addressed?

- Methodological Answer : The C-3 hydroxy and C-2 oxo groups create pseudo-symmetry, complicating configurational assignment. Use:

- Anomalous X-ray scattering with Cu-Kα radiation to resolve heavy-atom derivatives (e.g., iodine-substituted analogs) .

- Electronic Circular Dichroism (ECD) : Compare experimental spectra with DFT-simulated spectra for enantiomers .

- Chiral HPLC : Separate diastereomers using a Chiralpak IA column (hexane:isopropanol = 90:10) .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or alkylation) be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ IR (e.g., carbonyl peak at 1680–1720 cm⁻¹) to identify rate-determining steps .

- Isotopic Labeling : Use O-labeled acetic acid to trace oxygen incorporation during cyclization .

- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to evaluate energetics of indole ring formation .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may stem from poor bioavailability or metabolic instability. Conduct:

- ADME Studies : Measure plasma stability (e.g., mouse liver microsomes) and LogP values (e.g., shake-flask method) .

- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives .

- Formulation Optimization : Encapsulate the compound in PEGylated liposomes to enhance tumor targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.